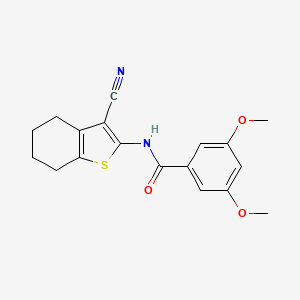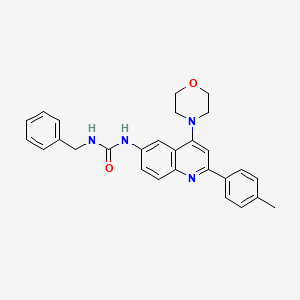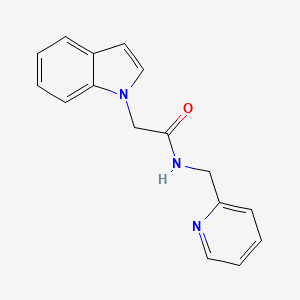
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate is an organic compound with the molecular formula C14H10Cl2O5S and a molecular weight of 361.2 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a sulfonate group attached to a dichlorobenzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Sulfonation: The sulfonate group can participate in sulfonation reactions, forming sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and sulfonate groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate can be compared with similar compounds such as:
4-Formyl-2-methoxyphenyl 4-chlorobenzene-1-sulfonate: This compound has a similar structure but with only one chlorine atom on the benzene ring.
4-Formyl-2-methoxyphenyl 3,5-dichlorobenzene-1-sulfonate: This compound has the chlorine atoms in different positions on the benzene ring.
4-Formyl-2-methoxyphenyl 3,4-dibromobenzene-1-sulfonate: This compound has bromine atoms instead of chlorine atoms on the benzene ring.
These similar compounds may exhibit different reactivity and binding properties due to the variations in their halogen substituents.
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFYFGIKPQTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-butyl-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2746297.png)


![3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2746303.png)

![2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2746305.png)



![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol](/img/structure/B2746313.png)



